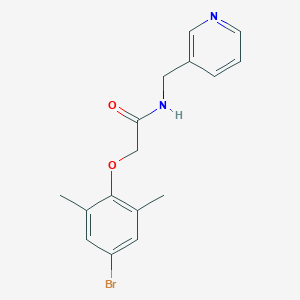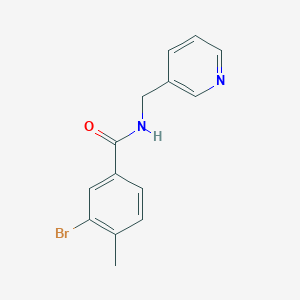![molecular formula C18H20N2O3 B267454 N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B267454.png)
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It is a synthetic derivative of the endogenous cannabinoid anandamide and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide exerts its effects through multiple mechanisms of action. It has been shown to inhibit the reuptake of anandamide, leading to increased levels of this endogenous cannabinoid in the brain. This, in turn, leads to activation of the endocannabinoid system, which plays a role in pain modulation and inflammation. Additionally, N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of anandamide in the brain, leading to activation of the endocannabinoid system. Additionally, it has been found to inhibit the activity of COX-2, leading to reduced production of inflammatory mediators. N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide has also been found to have neuroprotective effects, including the ability to protect against oxidative stress and reduce neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in high yields, making it readily available for use in studies. Additionally, it has been extensively studied and its mechanisms of action are well understood. However, there are also limitations to its use. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects can be influenced by factors such as dose and route of administration, which can make it challenging to compare results across studies.
Zukünftige Richtungen
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide. One area of interest is its potential use in the treatment of chronic pain conditions, including neuropathic pain and fibromyalgia. Additionally, there is interest in exploring its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to better understand its mechanisms of action and to optimize its use in lab experiments.
Synthesemethoden
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide can be synthesized through the reaction of arachidonic acid with acetaminophen in the presence of a palladium catalyst. The resulting product is then acetylated to produce N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide. This method has been used in several studies and has been found to be effective in producing high yields of pure N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and inflammation. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. Additionally, it has been found to have anti-inflammatory effects in models of inflammation, including arthritis and colitis.
Eigenschaften
Produktname |
N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-2-(2-methylphenoxy)propanamide |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-4-5-10-17(12)23-13(2)18(22)20-16-9-6-8-15(11-16)19-14(3)21/h4-11,13H,1-3H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
NPCLHRAGMUVUOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Kanonische SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267371.png)
![N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267374.png)
![N-(cyclopropylcarbonyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267378.png)
![N-(3-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B267379.png)
![N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B267383.png)


![N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B267395.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267396.png)
![2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267397.png)
![3-(2-ethoxyethoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267398.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B267401.png)
![2-methyl-N-{4-[(1-naphthylacetyl)amino]phenyl}propanamide](/img/structure/B267402.png)
![4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267404.png)